

# Spectroscopic and Synthetic Profile of n-Benzyl-2,2-dimethoxyethanamine: A Technical Guide

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | <i>n</i> -Benzyl-2,2-dimethoxyethanamine |
| Cat. No.:      | B1267077                                 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound **n-Benzyl-2,2-dimethoxyethanamine**. While complete, publicly accessible primary spectroscopic data sets are limited, this document compiles known physical properties and presents representative experimental protocols and data formats relevant to researchers in the fields of medicinal chemistry and drug development. The compound is noted for its use in the preparation of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.<sup>[1]</sup>

## Physicochemical Properties

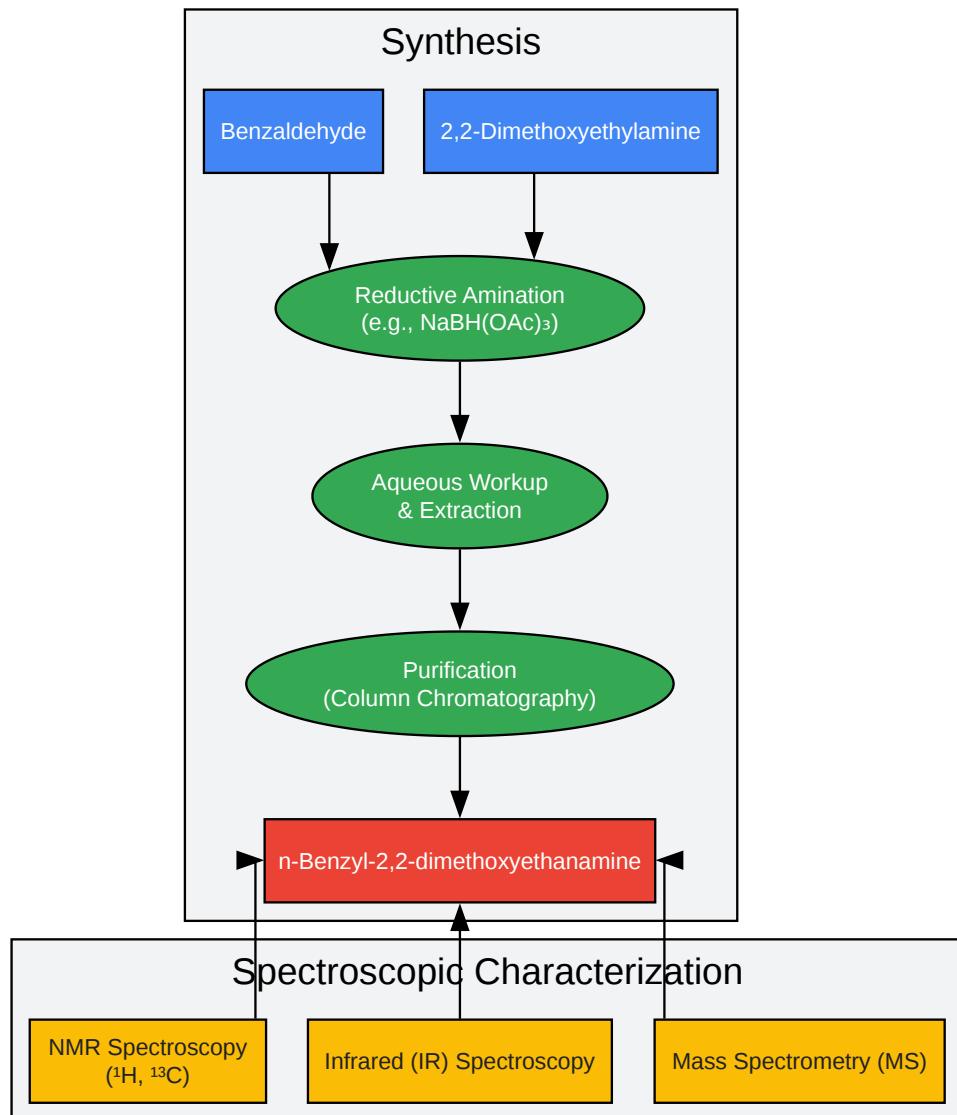
**n-Benzyl-2,2-dimethoxyethanamine** is a liquid at room temperature with the molecular formula C<sub>11</sub>H<sub>17</sub>NO<sub>2</sub> and a molecular weight of 195.26 g/mol. A summary of its key physicochemical properties is presented below.

| Property          | Value   | Reference                               |
|-------------------|---|---|
| CAS Number        | 54879-88-8                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub> | <a href="#">[2]</a>                     |
| Molecular Weight  | 195.26 g/mol                                    | <a href="#">[2]</a>                     |
| Boiling Point     | 257.7 °C at 760 mmHg                            | <a href="#">[2]</a>                     |
| Density           | 1.008 g/cm <sup>3</sup>                         | <a href="#">[2]</a>                     |
| Flash Point       | 105.8 °C  | <a href="#">[2]</a>                     |

## Synthesis and Characterization Workflow

The synthesis of **n-Benzyl-2,2-dimethoxyethanamine** can be achieved through reductive amination, a common and effective method for forming carbon-nitrogen bonds. The general workflow, from synthesis to spectroscopic characterization, is outlined in the diagram below.

## Synthesis and Characterization of n-Benzyl-2,2-dimethoxyethanamine



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A schematic overview of the synthesis and subsequent spectroscopic analysis of **n-Benzyl-2,2-dimethoxyethanamine**.

## Experimental Protocols

Synthesis of **n-Benzyl-2,2-dimethoxyethanamine** via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

#### Materials:

- Benzaldehyde
- 2,2-Dimethoxyethylamine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

#### Procedure:

- To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add 2,2-dimethoxyethylamine (1.05 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.

- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **n-Benzyl-2,2-dimethoxyethanamine** as a pure compound.

### Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for a compound such as **n-Benzyl-2,2-dimethoxyethanamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed on a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) for analysis.
- Mass Spectrometry (MS): Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

## Spectroscopic Data

Disclaimer: The following tables present representative spectroscopic data that would be expected for **n-Benzyl-2,2-dimethoxyethanamine** based on its chemical structure. This data is illustrative, as detailed, publicly available spectra are not readily accessible.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Illustrative)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment            |
|------------------------------------|--------------|-------------|-----------------------|
| 7.35 - 7.20                        | m            | 5H          | Aromatic ( $C_6H_5$ ) |
| 3.75                               | s            | 2H          | $-CH_2-Ph$            |
| 4.40                               | t            | 1H          | $-CH(OCH_3)_2$        |
| 3.30                               | s            | 6H          | $-OCH_3$              |
| 2.70                               | d            | 2H          | $-NH-CH_2-$           |
| 2.0 (broad)                        | s            | 1H          | $-NH-$                |

Table 2:  $^{13}C$  NMR Spectroscopic Data (Illustrative)

| Chemical Shift ( $\delta$ ) ppm | Assignment              |
|---------------------------------|-------------------------|
| 139.5                           | Aromatic C (quaternary) |
| 128.8                           | Aromatic CH             |
| 128.4                           | Aromatic CH             |
| 127.2                           | Aromatic CH             |
| 104.0                           | $-CH(OCH_3)_2$          |
| 54.0                            | $-OCH_3$                |
| 53.5                            | $-CH_2-Ph$              |
| 51.0                            | $-NH-CH_2-$             |

Table 3: Infrared (IR) Spectroscopic Data (Illustrative)

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                             |
|--------------------------------|-------------|--|
| 3350                           | weak, broad | N-H stretch                            |
| 3030                           | medium      | Aromatic C-H stretch                   |
| 2950, 2850                     | strong      | Aliphatic C-H stretch                  |
| 1495, 1450                     | medium      | Aromatic C=C stretch                   |
| 1120, 1070                     | strong      | C-O stretch (acetal)                   |
| 740, 700                       | strong      | Aromatic C-H bend<br>(monosubstituted) |

Table 4: Mass Spectrometry (MS) Data (Illustrative)

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 195 | 40                     | [M] <sup>+</sup> (Molecular Ion)                              |
| 164 | 20                     | [M - OCH <sub>3</sub> ] <sup>+</sup>                          |
| 120 | 100                    | [M - CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>        |
| 91  | 80                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 75  | 60                     | [CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>            |

In conclusion, while a complete set of primary spectroscopic data for **n-Benzyl-2,2-dimethoxyethanamine** is not publicly available, this guide provides a framework for its synthesis and characterization based on established chemical principles and available data for related compounds. Researchers are encouraged to acquire their own analytical data for rigorous characterization.

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## References

- 1. N-BENZYL-2,2-DIMETHOXYETHANAMINE | 54879-88-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
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